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Compound of Interest

Compound Name: 3-Bromo-6-chloropyridin-2-amine

Cat. No.: B1522598 Get Quote

An In-Depth Technical Guide to 3-Bromo-6-chloropyridin-2-amine: Properties, Synthesis, and

Reactivity for Advanced Drug Discovery

Executive Summary
3-Bromo-6-chloropyridin-2-amine is a pivotal heterocyclic building block in modern medicinal

and agricultural chemistry. Its di-halogenated structure, featuring bromine and chlorine atoms at

strategic positions, offers a platform for selective and sequential functionalization. This

differential reactivity allows for the controlled introduction of diverse molecular fragments,

making it an invaluable intermediate in the synthesis of complex target molecules, including

anti-cancer agents and antibiotics.[1][2] This guide provides a comprehensive technical

overview for researchers and drug development professionals, detailing the compound's

properties, plausible synthetic routes, core reactivity in palladium-catalyzed cross-coupling

reactions, and essential safety protocols. The insights herein are designed to explain the

causality behind experimental choices, enabling scientists to harness the full synthetic potential

of this versatile reagent.

Core Compound Identity and Physicochemical
Profile
Nomenclature and Structural Verification
The compound is systematically named 3-Bromo-6-chloropyridin-2-amine. It is crucial to

note that while the user specified CAS Number 42830-17-1, this number is not consistently
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associated with this specific structure in major chemical databases. The closely related and

commercially available isomers, such as 3-Amino-2-bromo-6-chloropyridine (CAS No.

1050501-88-6) and 3-Amino-6-bromo-2-chloropyridine (CAS No. 169833-70-9), are more

frequently cited.[1][3][4] This guide will focus on the structure explicitly defined by the IUPAC

name: 3-Bromo-6-chloropyridin-2-amine. Researchers are advised to verify the CAS number

with their specific supplier to ensure procurement of the correct regioisomer.

Caption: Chemical structure of 3-Bromo-6-chloropyridin-2-amine.

Physicochemical and Spectroscopic Data
The physical and spectroscopic properties are fundamental for compound identification and

reaction monitoring. The data presented below is a consolidation of typical values for this class

of compounds.

Table 1: Physicochemical Properties

Property Value References

Molecular Formula C₅H₄BrClN₂ [1][3]

Molecular Weight 207.46 g/mol [1][5]

Appearance
Light brown or white to light

yellow solid/powder
[1][3][6]

Melting Point
Typically in the range of 117-

144 °C (varies by isomer)
[1][6][7]

Storage Conditions

Store at 0-8 °C, sealed in a

dry, dark place under inert

atmosphere

[1][6][8]

Solubility
Soluble in organic solvents like

Toluene, Dioxane, THF

Boiling Point ~302 °C (Predicted) [6][7]

Table 2: Key Spectroscopic Signatures
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Technique Expected Signature Rationale & Interpretation

¹H NMR

Two doublets in the aromatic

region (~6.5-8.0 ppm). A broad

singlet for the -NH₂ protons.

The two protons on the

pyridine ring are vicinal and will

appear as doublets. The amine

protons are exchangeable and

often appear as a broad signal.

¹³C NMR

Five distinct signals in the

aromatic region (~100-160

ppm).

The five carbon atoms of the

pyridine ring are chemically

non-equivalent and will each

produce a separate signal.

IR Spectroscopy

Strong, sharp N-H stretches

(~3300-3500 cm⁻¹), C=C/C=N

ring stretches (~1450-1600

cm⁻¹), C-Br/C-Cl stretches in

the fingerprint region.

These bands are characteristic

of the primary amine and the

aromatic heterocyclic core,

confirming the presence of key

functional groups.[9]

Mass Spectrometry (EI-MS)

A complex molecular ion (M⁺)

peak cluster around m/z 206,

208, 210.

The isotopic pattern of bromine

(⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine

(³⁵Cl/³⁷Cl ≈ 3:1) creates a

distinctive M, M+2, M+4

pattern, which is a definitive

indicator of the compound's

elemental composition.

Synthetic Strategy: A Regioselective Approach
While multiple synthetic routes are possible, a common and logical approach involves the

regioselective halogenation of a readily available precursor. The following workflow illustrates a

plausible synthesis starting from 2-amino-6-chloropyridine, a common commercial starting

material.

Caption: Proposed synthetic workflow for 3-Bromo-6-chloropyridin-2-amine.

Protocol 1: Synthesis via Electrophilic Bromination
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This protocol describes the bromination at the C3 position, which is activated by the electron-

donating amino group at C2.

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic

stirrer, thermometer, and nitrogen inlet, add 2-amino-6-chloropyridine (1.0 eq).

Dissolution: Add a suitable solvent, such as acetonitrile or dichloromethane, to dissolve the

starting material completely.

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control

the exothermicity of the reaction and minimize side-product formation.

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30

minutes, ensuring the internal temperature does not exceed 5 °C. The succinimide byproduct

is easily removed, making NBS a preferred brominating agent.

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the

starting material is consumed.

Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of

sodium thiosulfate to neutralize any remaining NBS.

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl

acetate or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over

anhydrous sodium sulfate.

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The

crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography on silica gel to yield the pure 3-Bromo-6-
chloropyridin-2-amine.

Core Reactivity: The Power of Selective Cross-
Coupling
The synthetic utility of 3-Bromo-6-chloropyridin-2-amine stems from the differential reactivity

of its C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is
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significantly more reactive than the C-Cl bond in the rate-determining oxidative addition step of

the catalytic cycle.[10] This is due to the lower bond dissociation energy of the C-Br bond

compared to the C-Cl bond. This reactivity difference allows for selective functionalization at

the C3 position while leaving the C6 position intact for subsequent transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[11] By

carefully selecting the catalyst and conditions, one can achieve high selectivity for coupling at

the C3-Br position.
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Suzuki-Miyaura Catalytic Cycle

Pd(0)L₂

Oxidative Addition

Ar-Br

Ar-Pd(II)(Br)L₂

Transmetalation
(R-B(OH)₂ + Base)

Ar-Pd(II)(R)L₂

Reductive Elimination

Regeneration

Ar-R (Product)

Click to download full resolution via product page

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Selective Suzuki-Miyaura Coupling
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Inert Atmosphere: To a dry Schlenk flask, add 3-Bromo-6-chloropyridin-2-amine (1.0 eq),

the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.5 eq).[10][11]

Catalyst Addition: Add the palladium catalyst, for instance, Pd(OAc)₂ (2 mol%) and a suitable

phosphine ligand like SPhos or XPhos (4 mol%).[10] The use of bulky, electron-rich ligands

is crucial for promoting the oxidative addition of the less reactive C-Cl bond if that were the

target, but they are also highly effective for C-Br coupling.[10]

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three

times. Add a degassed solvent system, typically a mixture like Toluene/Water or

Dioxane/Water.[11]

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated

temperature is necessary to drive the reaction to completion.

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to

room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the

organic layer with water and brine, dry over Na₂SO₄, and concentrate.

Purification: Purify the residue by column chromatography to isolate the 3-aryl-6-

chloropyridin-2-amine product.

Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing the

coupling of aryl halides with a vast array of amines.[12][13] Similar to the Suzuki coupling,

selectivity for the C3-Br bond is readily achieved.
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Buchwald-Hartwig Catalytic Cycle

Pd(0)L₂

Oxidative Addition

Ar-Br

Ar-Pd(II)(Br)L₂

Amine Coordination
+ Base Deprotonation

R₂'NH

[Ar-Pd(II)(NR₂')L₂]

Reductive Elimination

Regeneration

Ar-NR₂' (Product)
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Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: Selective Buchwald-Hartwig Amination
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Inert Atmosphere: In a glovebox or under an inert atmosphere in a Schlenk flask, combine 3-
Bromo-6-chloropyridin-2-amine (1.0 eq), the desired primary or secondary amine (1.2 eq),

a strong, non-nucleophilic base like NaOtBu or LiHMDS (1.5 eq), a palladium precatalyst

such as Pd₂(dba)₃ (1-2 mol%), and a suitable ligand (e.g., BINAP or XPhos, 2-4 mol%).[13]

[14][15]

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

Heating: Seal the vessel and heat the mixture to 80-110 °C. The choice of temperature

depends on the reactivity of the specific amine coupling partner.

Monitoring and Work-up: After the reaction is complete (as determined by LC-MS), cool the

mixture to room temperature. Dilute with an organic solvent like ethyl acetate and quench

carefully with water.

Purification: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter,

and concentrate. The resulting crude product is then purified by flash column

chromatography.[14]

Strategy for Sequential Functionalization
The true power of this building block is realized in sequential coupling strategies. A highly

valuable synthetic sequence involves a first coupling at the more reactive C3-Br position,

followed by a second, more forcing coupling at the C6-Cl site.

Caption: Workflow for sequential functionalization of the pyridine core.

This approach requires careful optimization for the second step, often demanding more active

catalyst systems (e.g., those based on N-heterocyclic carbenes or highly electron-rich

Buchwald ligands), stronger bases, and higher reaction temperatures to activate the C-Cl bond.

[10]

Safety and Handling
3-Bromo-6-chloropyridin-2-amine and its isomers are hazardous chemicals that must be

handled with appropriate precautions.
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Table 3: GHS Hazard Information

Hazard Class Statement Pictogram

Acute Toxicity, Oral
H301/H302: Toxic or Harmful if

swallowed
GHS06/GHS07

Skin Corrosion/Irritation H315: Causes skin irritation GHS07

Serious Eye Damage/Irritation
H318/H319: Causes serious

eye damage/irritation
GHS05/GHS07

Specific Target Organ Toxicity
H335: May cause respiratory

irritation
GHS07

Data synthesized from multiple sources.[5][7][16][17]

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume

hood to avoid inhalation of dust or vapors.[18]

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[19]

Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g.,

nitrile).[19][20]

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an

appropriate particulate filter.[19]

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in

the work area. Wash hands thoroughly after handling.[20]

Storage and Disposal
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place

away from incompatible materials such as strong oxidizing agents.[3][8][18]
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Disposal: Dispose of waste contents and containers at an approved waste disposal plant in

accordance with local, state, and federal regulations. Do not allow the chemical to enter

drains.[18]

Conclusion
3-Bromo-6-chloropyridin-2-amine is a high-value, versatile intermediate for the synthesis of

complex molecular architectures. Its defining feature—the differential reactivity of its carbon-

halogen bonds—provides a reliable handle for selective and sequential functionalization. By

leveraging modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and

Buchwald-Hartwig aminations, researchers can strategically build molecular complexity, making

this compound an indispensable tool in the arsenal of medicinal and materials chemists. A

thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is

key to unlocking its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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